molecular formula C21H25ClN4O B2622387 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034411-96-4

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Cat. No.: B2622387
CAS No.: 2034411-96-4
M. Wt: 384.91
InChI Key: CDJZZFKOBDGEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a piperidine ring and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Tetrahydroquinazoline Moiety: This step involves the reaction of the piperidine intermediate with a quinazoline derivative, often using a catalyst to facilitate the reaction.

    Chlorination and Benzamide Formation: The final step involves the chlorination of the intermediate followed by the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylaniline: A related compound with a similar chloro and methyl substitution pattern.

    2-chloro-5-methylaniline: Another similar compound with a different substitution position on the benzene ring.

Uniqueness

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is unique due to its combination of a benzamide core with a piperidine and tetrahydroquinazoline moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrahydroquinazoline derivatives, which have been studied for various pharmacological effects, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H23ClN4O\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}

This structure includes a chloro group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. These targets include enzymes and receptors that modulate cellular processes. The compound may exert its effects by binding to these targets and altering their activity, thus influencing various signaling pathways within cells .

Anticancer Activity

Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. The inhibition of topoII is crucial as it plays a role in DNA replication and repair processes. A related compound demonstrated an IC50 value of 2 μM for inhibiting DNA relaxation compared to etoposide's IC50 of 120 μM .

Antimicrobial Activity

Tetrahydroquinazoline derivatives have also been evaluated for their antimicrobial activities. A study indicated that certain derivatives exhibited potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications in the tetrahydroquinazoline framework could enhance antimicrobial efficacy .

Table 1: Biological Activity Overview

Activity TypeCompound ExampleIC50 Value (μM)Reference
Anticancer2-chloro-N-[1-(2-methyl...benzamide2
AntimicrobialTetrahydroquinazoline Derivative A0.014 - 5.87

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that modifications in the piperidine ring significantly influenced their anticancer activity against renal cancer cells. The lead compound from this series showed promising results with selective cytotoxicity towards cancerous cells while sparing normal cells .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of tetrahydroquinazolines highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were tested in vitro and exhibited moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL .

Properties

IUPAC Name

2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O/c1-14-23-19-9-5-3-7-17(19)20(24-14)26-12-10-15(11-13-26)25-21(27)16-6-2-4-8-18(16)22/h2,4,6,8,15H,3,5,7,9-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZZFKOBDGEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.